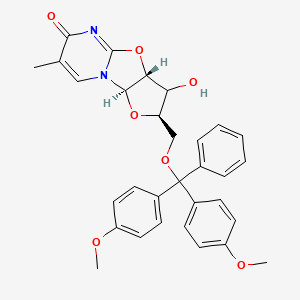

5'-DMTr-2,2'-anhydrothymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H30N2O7 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1 |

InChI Key |

BQEQCEZNLIKSSH-CLZMAGNOSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3[C@@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-2,2'-anhydrothymidine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2,2'-anhydrothymidine, a key modified nucleoside with significant applications in the synthesis of therapeutic oligonucleotides and as a precursor for various antiviral and antitumor agents. This document details its chemical structure, physicochemical properties, synthesis, and relevant experimental protocols.

Chemical Structure and Properties

5'-DMTr-2,2'-anhydrothymidine is a derivative of the natural nucleoside thymidine (B127349), characterized by two critical modifications: a dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl function and an anhydro linkage between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety. This anhydro bridge locks the conformation of the furanose ring, influencing the overall structure and properties of the molecule.

The presence of the bulky, acid-labile DMTr group is crucial for its application in automated solid-phase oligonucleotide synthesis, allowing for selective deprotection and chain elongation. The 2,2'-anhydro linkage, on the other hand, imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of various nucleoside analogs with modified sugar moieties.

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5'-O-(4,4'-Dimethoxytrityl)thymidine | 2,3'-Anhydrothymidine |

| CAS Number | 817623-11-3[1] | 40615-39-2 | 15981-92-7 |

| Molecular Formula | C₃₁H₃₀N₂O₇[1] | C₃₁H₃₂N₂O₇ | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 542.58 g/mol [1] | 544.59 g/mol | 224.21 g/mol |

| Appearance | White Powder | Solid | Powder |

| Melting Point | Not explicitly available | 114-116 °C (subl.) | 246-247 °C |

| Solubility | Not explicitly available | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | Methanol: 50 mg/mL |

| Storage Temperature | 常温保存 (Room temperature)[1] | 2-8°C | −20°C |

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the 5'-hydroxyl group of thymidine with a DMTr group, followed by an intramolecular cyclization to form the 2,2'-anhydro linkage. This cyclization is a key step that introduces conformational rigidity to the sugar moiety.

The 2,2'-anhydro linkage is susceptible to nucleophilic attack, which is the basis for its utility as a synthetic intermediate. This reactivity allows for the stereospecific introduction of various functional groups at the 2'-position of the sugar ring, leading to the synthesis of a wide range of modified nucleosides with potential therapeutic applications. For instance, treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) can yield 2'-deoxy-2'-fluoro analogs, a class of compounds with enhanced antiviral properties.[2]

Experimental Protocols

General Synthesis of 5'-DMTr-Anhydrothymidine (Illustrative)

A plausible synthetic route would involve:

-

5'-O-DMTr Protection: Reaction of thymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent like pyridine (B92270) to protect the primary 5'-hydroxyl group.

-

Activation of the 2'-Hydroxyl Group: Conversion of the 2'-hydroxyl group into a good leaving group, for example, by sulfonylation (e.g., with tosyl chloride or mesyl chloride).

-

Intramolecular Cyclization: Treatment with a base to facilitate the intramolecular nucleophilic attack of the O2 of the thymine (B56734) base on the C2' of the sugar, displacing the leaving group and forming the 2,2'-anhydro bridge.

-

Purification: Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.

Characterization of the synthesized compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Incorporation into Oligonucleotides

The primary application of this compound is as a building block for the synthesis of modified oligonucleotides. The DMTr group allows for its use in standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

A general protocol for incorporation involves:

-

Phosphoramidite Synthesis: Conversion of the 3'-hydroxyl group of this compound into a phosphoramidite derivative.

-

Solid-Phase Oligonucleotide Synthesis:

-

Deblocking: Removal of the 5'-DMTr group from the growing oligonucleotide chain attached to the solid support using a mild acid.

-

Coupling: Coupling of the this compound phosphoramidite to the free 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Cleavage of the synthesized oligonucleotide from the solid support and removal of all protecting groups.

Biological Significance and Applications in Drug Development

While direct biological activity data for this compound is limited, its derivatives and related anhydro-nucleosides have shown significant potential in drug development.

-

Antiviral and Antitumor Agents: 2,2'-Anhydro-nucleosides serve as key intermediates in the synthesis of various nucleoside analogs with antiviral and antitumor properties.[4][5][6] For example, derivatives of 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine have demonstrated cytotoxicity against HeLa cells and activity against DNA viruses.[5][6]

-

Oligonucleotide Therapeutics: The incorporation of conformationally constrained nucleosides, such as those derived from 2,2'-anhydrothymidine, into oligonucleotides can enhance their binding affinity to target RNA or DNA sequences and increase their resistance to nuclease degradation. This makes them valuable components in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

The rigid conformation of the sugar in 2,2'-anhydro-nucleosides has been studied by proton magnetic resonance (PMR), revealing a C1'-exo conformation in solution, which differs from the C4'-endo conformation observed in the crystal state for related pyrimidine cyclonucleosides.[7] This conformational preference can have significant implications for the design of oligonucleotides with specific structural and functional properties.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Synthetic workflow and applications of this compound.

References

- 1. This compound; 品牌:瑞和宁 武汉 - ChemicalBook [m.chemicalbook.com]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranoxyl)cytosine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 7. Synthesis and biological evaluation of some 2,2'-anhydro-1(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 6. Synthesis and biological evaluation of some 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2,2'-Anhydrothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of the pivotal nucleoside analogue, 2,2'-anhydrothymidine. This compound serves as a crucial intermediate in the synthesis of various modified nucleosides, including antiviral and anticancer agents. This document details the historical context of its discovery, comprehensive synthetic protocols, and key quantitative data.

Introduction

2,2'-Anhydrothymidine, also known as 2,2'-anhydro-5-methyluridine, is a bicyclic derivative of thymidine (B127349). The formation of an anhydro bridge between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety locks the conformation of the nucleoside. This rigid structure makes it a valuable synthon for the stereospecific introduction of substituents at the 2' and 3' positions of the sugar ring, facilitating the production of a wide array of nucleoside analogues with therapeutic potential.

Historical Discovery

The pioneering work on anhydro nucleosides was significantly advanced by the research of A. M. Michelson and Sir Alexander R. Todd. Their investigations into the structure and synthesis of nucleotides and dinucleotides in the mid-20th century laid the foundational chemical principles for the synthesis of these constrained structures. A key publication in the Journal of the Chemical Society in 1955 detailed the synthesis of "cyclo"thymidines, contributing to the early understanding and availability of these important chemical entities[1]. While this early work established the groundwork, subsequent research has focused on optimizing the synthetic routes to improve yield, purity, and scalability.

Synthesis of 2,2'-Anhydrothymidine

The most common and efficient method for the synthesis of 2,2'-anhydrothymidine involves the intramolecular cyclization of a suitably activated thymidine precursor. A well-established, high-yield procedure utilizes the treatment of ribothymidine with a carbonate derivative in an aprotic polar solvent.

Synthesis from Ribothymidine

A robust and scalable method for the preparation of 2,2'-anhydrothymidine proceeds from ribothymidine. The key transformation is a cyclization reaction that involves the loss of water, facilitated by a carbonate compound at elevated temperatures.

Experimental Protocol:

This protocol is adapted from a method described in U.S. Patent 4,914,233A, which reports high yields and purity[2].

Materials:

-

Ribothymidine

-

Diphenyl carbonate or Diethyl carbonate

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ribothymidine, diphenyl carbonate (1.2 equivalents), and a catalytic amount of sodium bicarbonate in N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 35-40 minutes.

-

Work-up and Precipitation: After cooling, dilute the reaction mixture with a small volume of methanol. Slowly add the resulting solution to a vigorously stirred volume of diethyl ether to precipitate the product.

-

Isolation and Drying: Collect the precipitated tan-colored product by filtration, wash with diethyl ether, and dry under vacuum to yield 2,2'-anhydrothymidine.

An alternative procedure using diethyl carbonate in an autoclave at 150 °C for 5-6 hours has also been reported to provide the product in high yield[2].

Logical Workflow for the Synthesis of 2,2'-Anhydrothymidine:

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of 2,2'-anhydrothymidine.

Table 1: Synthesis Yield and Purity

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes | Reference |

| Ribothymidine | Diphenyl carbonate, NaHCO₃ | DMF | 150 | 35 min | 96 | - | U.S. Patent 4,914,233A |

| Ribothymidine | Diethyl carbonate, NaHCO₃ | DMF | 150 | 5-6 h | 90-92 | Quantitative TLC purity: 87-88% | U.S. Patent 4,914,233A |

Table 2: Physicochemical Properties of 2,2'-Anhydrothymidine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [3][4] |

| Molecular Weight | 240.21 g/mol | [3][4] |

| Melting Point | 183-185 °C | U.S. Patent 4,914,233A |

| Appearance | Tan solid | U.S. Patent 4,914,233A |

| CAS Number | 22423-26-3 | [3] |

Characterization Data

Applications in Drug Development

2,2'-Anhydrothymidine is a cornerstone intermediate for the synthesis of a multitude of biologically active nucleoside analogues. The anhydro bridge facilitates nucleophilic attack at the 2' position, often with inversion of stereochemistry, allowing for the controlled synthesis of arabino-configured nucleosides. Furthermore, it serves as a precursor for the synthesis of 2'-deoxy and 2',3'-dideoxynucleosides, many of which exhibit potent antiviral (e.g., against HIV and HBV) and anticancer activities.

Conclusion

The synthesis of 2,2'-anhydrothymidine represents a significant achievement in nucleoside chemistry, enabling the development of a vast library of modified nucleosides for therapeutic applications. The synthetic route from ribothymidine is well-established, high-yielding, and scalable. This technical guide provides researchers and drug development professionals with the core knowledge required to synthesize and utilize this important chemical intermediate.

References

- 1. Deoxyribonucleosides and related compounds. Part V. cycloThymidines and other thymidine derivatives. The configuration at the glycosidic centre in thymidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2'-O-Anhydro-5-methyluridine | CymitQuimica [cymitquimica.com]

The Pivotal Role of the 4,4'-Dimethoxytrityl (DMTr) Group in the Chemistry of 5'-DMTr-2,2'-anhydrothymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr) group is a cornerstone of modern nucleoside and oligonucleotide chemistry, serving as a crucial protecting group for the 5'-hydroxyl function. In the context of 5'-DMTr-2,2'-anhydrothymidine, a conformationally constrained nucleoside analogue of significant interest in the development of therapeutic oligonucleotides, the DMTr group plays a multifaceted role that extends beyond simple protection. This technical guide provides a comprehensive overview of the function of the DMTr group in the synthesis, purification, and subsequent chemical manipulations of this compound, supported by detailed experimental protocols and quantitative data.

The Indispensable Role of the DMTr Group

The DMTr group, a bulky and acid-labile protecting group, is paramount in the synthetic chemistry of 2,2'-anhydrothymidine for several key reasons:

-

Selective 5'-Hydroxyl Protection: The primary hydroxyl group at the 5'-position of 2,2'-anhydrothymidine is significantly more reactive than the 3'-hydroxyl group. The DMTr group's steric bulk and preference for primary alcohols allow for the highly selective protection of the 5'-hydroxyl, leaving the 3'-position available for subsequent chemical modifications, such as phosphitylation for oligonucleotide synthesis.

-

Facilitating Purification: The lipophilic (fat-soluble) nature of the DMTr group dramatically alters the chromatographic properties of the nucleoside. This allows for efficient purification of the this compound from unreacted starting materials and byproducts using standard silica (B1680970) gel chromatography. In the context of oligonucleotide synthesis, the "DMTr-on" strategy is a powerful tool for the purification of the desired full-length oligonucleotide from shorter, failed sequences via reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enabling "DMTr-on" Synthesis and Purification: In automated solid-phase oligonucleotide synthesis, the DMTr group is cleaved at the beginning of each coupling cycle to provide a free 5'-hydroxyl for chain elongation. By intentionally leaving the DMTr group on the final oligonucleotide product (DMTr-on), a hydrophobic handle is created, which strongly interacts with the stationary phase in RP-HPLC. This allows for the separation of the desired full-length product from shorter, "failure" sequences that lack the DMTr group.

-

Monitoring Reaction and Synthesis Efficiency: The cleavage of the DMTr group with an acid releases the dimethoxytrityl cation, which has a characteristic bright orange color and a strong absorbance at around 498 nm. This property is exploited to monitor the progress of deprotection reactions and, in automated synthesis, to quantify the efficiency of each coupling step.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 2,2'-anhydrothymidine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base.

Experimental Protocol:

Materials:

-

2,2'-Anhydrothymidine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous Pyridine (B92270)

-

4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Drying the Starting Material: 2,2'-Anhydrothymidine is dried by co-evaporation with anhydrous pyridine (2 x 10 mL) and then kept under high vacuum for at least 2 hours to ensure the absence of moisture, which can hydrolyze the DMTr-Cl.

-

Reaction Setup: The dried 2,2'-anhydrothymidine (1.0 eq) is dissolved in anhydrous pyridine (10 mL per gram of nucleoside) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of DMTr-Cl: 4,4'-Dimethoxytrityl chloride (1.1-1.2 eq) is added portion-wise to the stirred solution at room temperature. A catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The product, being more lipophilic due to the DMTr group, will have a higher Rf value than the starting material.

-

Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours), it is quenched by the addition of methanol (1-2 mL).

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing a small amount of triethylamine (B128534) (e.g., 0.1%) to prevent the premature cleavage of the DMTr group on the acidic silica gel.

-

Characterization: The purified this compound is obtained as a white foam. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | General synthetic knowledge |

| Reaction Time | 2-4 hours | General synthetic knowledge |

| Purity (post-chromatography) | >98% | General synthetic knowledge |

Cleavage (Deprotection) of the DMTr Group

The acid-labile nature of the DMTr group allows for its selective removal under mild acidic conditions, regenerating the free 5'-hydroxyl group.

Experimental Protocol:

Materials:

-

This compound

-

3% Trichloroacetic acid (TCA) in dichloromethane (DCM) or 80% Acetic acid in water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: this compound is dissolved in dichloromethane.

-

Acid Treatment: The solution is treated with 3% TCA in DCM at room temperature. The solution will turn bright orange upon the formation of the DMTr cation.

-

Reaction Monitoring: The reaction is monitored by TLC. The deprotected product will have a lower Rf value. The reaction is typically complete within 5-15 minutes.

-

Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Alternative Deprotection: For less acid-sensitive applications, a solution of 80% acetic acid in water can be used. The reaction is typically slower, requiring 30-60 minutes. The work-up involves neutralization with a base followed by extraction.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >95% | General synthetic knowledge |

| Reaction Time (3% TCA in DCM) | 5-15 minutes | General synthetic knowledge |

| Reaction Time (80% Acetic Acid) | 30-60 minutes | General synthetic knowledge |

Signaling Pathways and Experimental Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Cleavage of the DMTr Group

Caption: Workflow for the acid-catalyzed cleavage of the DMTr group.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis and manipulation of this compound. Its role as a selective and readily cleavable protecting group for the 5'-hydroxyl function is fundamental to the successful synthesis of this important nucleoside analogue. Furthermore, the physicochemical properties imparted by the DMTr group are critical for the efficient purification of both the monomer and its corresponding oligonucleotides. A thorough understanding of the chemistry of the DMTr group is therefore essential for researchers and professionals working in the field of drug development and nucleic acid chemistry.

Anhydrothymidine as a Precursor for Modified Nucleosides: A Technical Guide

Introduction

Anhydrothymidine, specifically 2,3′-anhydrothymidine, is a pivotal intermediate in the synthesis of a wide array of modified nucleosides. Its significance lies in the strained 2,3'-epoxy (oxetane) ring, which makes the C3' position highly susceptible to nucleophilic attack. This reactivity allows for the stereospecific introduction of various functional groups, a critical step in the development of antiviral and anticancer agents. This guide provides an in-depth overview of the synthesis, reactivity, and application of anhydrothymidine as a precursor, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals. The most prominent example of its application is in the synthesis of 3′-azido-3′-deoxythymidine (Zidovudine or AZT), a cornerstone drug in HIV therapy.[1][2]

Synthesis of 2,3′-Anhydrothymidine

The primary route to 2,3′-anhydrothymidine involves the intramolecular cyclization of thymidine (B127349). A highly efficient, one-pot method utilizes a tandem Mitsunobu reaction, which proceeds in high yield.[3] The process typically involves activating the 3'-hydroxyl group of a 5'-O-protected thymidine derivative, followed by intramolecular S(_N)2 displacement by the O2 of the thymine (B56734) base.

Experimental Protocol: One-Pot Synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine

A common precursor for further reactions is the 5'-O-protected form of anhydrothymidine.

-

Protection: 5'-hydroxyl group of thymidine is first protected, often with a benzoyl group, to prevent side reactions.

-

Cyclization: To a solution of 5′-O-benzoylthymidine in an appropriate solvent (e.g., anhydrous dioxane), triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) are added portionwise at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield 5′-O-benzoyl-2,3′-anhydrothymidine.

Data Presentation: Synthesis Yields

| Starting Material | Key Reagents | Product | Yield | Reference |

| Thymidine | PPh₃, DEAD (Tandem Mitsunobu) | 2,3′-Anhydrothymidine | ~80% | [3] |

| 5'-O-Tritylthymidine | Mesyl Chloride, Base | 2,3'-O-Anhydro-5'-O-tritylthymidine | Not specified | [4] |

Reactivity and Mechanism of Ring-Opening

The synthetic utility of 2,3'-anhydrothymidine (B14821) stems from the strained oxetane (B1205548) ring. This ring is readily opened by a variety of nucleophiles in an S(_N)2 reaction. The attack occurs exclusively at the C3' position, leading to the formation of a new C3'-substituent with an inversion of the stereochemical configuration from R to S. This stereospecificity is crucial for the biological activity of the resulting nucleoside analogues. The reaction rate and mechanism can be influenced by the nucleophile, solvent polarity, and temperature.[1][5]

Caption: S(_N)2 nucleophilic attack on 2,3'-anhydrothymidine.

Synthesis of Modified Nucleosides

2,3'-Anhydrothymidine serves as a versatile precursor for various modified nucleosides. The key reaction is the nucleophilic opening of the anhydro ring.

Synthesis of 3'-Azido-3'-deoxythymidine (Zidovudine, AZT)

The synthesis of AZT is a flagship application of anhydrothymidine chemistry. It involves the ring-opening of a 5'-O-protected anhydrothymidine with an azide (B81097) salt.[1][6]

Caption: Workflow for the synthesis of Zidovudine (AZT).

-

Azidation: 5'-O-benzoyl-2,3'-anhydrothymidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). An azide source, such as lithium azide (LiN₃) or dimethylammonium azide, is added.[1][5]

-

Heating: The reaction mixture is heated (e.g., 80-120°C) for several hours to facilitate the ring-opening reaction.[5] The progress is monitored by TLC.

-

Isolation: After completion, the reaction is cooled, and the product, 3'-azido-5'-O-benzoyl-3'-deoxythymidine, is isolated through standard aqueous workup and extraction.

-

Deprotection: The 5'-O-benzoyl protecting group is removed by treatment with a base, such as sodium methoxide (B1231860) or ammonia (B1221849) in methanol, to yield crude AZT.

-

Purification: The final product (AZT) is purified by crystallization or column chromatography.[4]

Synthesis of 3'-Thio-2'-deoxynucleosides

Anhydrothymidine can be reacted with thioacetic acid to produce 3'-S-acetyl-3'-thio-2'-deoxynucleosides, which are precursors for other sulfur-containing nucleoside analogues.[7]

-

Reaction Setup: 2,3'-Anhydrothymidine is suspended in a suitable solvent.

-

Nucleophilic Addition: Thioacetic acid is added to the suspension.

-

Reaction and Isolation: The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC). The product is then isolated and purified.

Synthesis of 3'-(Tetrazol-2-yl)-3'-deoxythymidines

Reaction with tetrazole or its derivatives introduces a tetrazolyl moiety at the 3' position, creating another class of biologically active nucleoside analogues.[1][7]

-

Reaction: 5'-Benzoyl-2,3'-anhydrothymidine is reacted with tetrazole or a 5-substituted tetrazole in the presence of a base (e.g., triethylamine) in a solvent like DMF.

-

Debenzoylation: The resulting 5'-protected tetrazolyl nucleoside is then debenzoylated, typically using dimethylamine (B145610) in methanol, to yield the final product.[1]

-

Purification: The product is purified using chromatographic techniques.

Data Presentation: Synthesis of Modified Nucleosides

| Precursor | Nucleophile | Solvent | Temp. (°C) | Product | Yield | Reference |

| 5'-O-Benzoyl-2,3'-anhydrothymidine | Dimethylammonium azide | DMF | 80-100 | 3'-Azido-5'-O-benzoyl-3'-deoxythymidine | Not specified | [5] |

| 5'-O-Benzoyl-2,3'-anhydrothymidine | Triethylammonium tetrazolide | DMF | 100-120 | 5'-O-Benzoyl-3'-(tetrazol-2-yl)-deoxythymidine | Not specified | [1] |

| 2,3'-Anhydrothymidine | Thioacetic acid | Not specified | Not specified | 3'-S-Acetyl-3'-thio-2'-deoxynucleosides | Not specified | [7] |

| 2,3'-O-Anhydro-5'-O-tritylthymidine | Lithium Azide | DMF | Not specified | 3'-Azido-3'-deoxy-5'-O-tritylthymidine | Not specified | [4][6] |

Applications in Drug Discovery and Development

The nucleoside analogues synthesized from anhydrothymidine are of immense interest in medicinal chemistry. The strategic modification at the 3' position is a cornerstone of antiviral drug design, particularly for inhibitors of viral reverse transcriptases and polymerases.[2]

-

Antiviral Agents: Zidovudine (AZT) was the first drug approved for the treatment of HIV and works by terminating the viral DNA chain after being incorporated by reverse transcriptase.[2][6] The 3'-azido group prevents the formation of the subsequent 3',5'-phosphodiester bond.

-

Anticancer Research: Modified nucleosides are also explored as anticancer agents, as they can interfere with the DNA replication of rapidly dividing cancer cells.

-

Molecular Probes: These analogues are used as tools in molecular biology to study the mechanisms of DNA and RNA polymerases and for the development of diagnostic assays.

Conclusion

2,3'-Anhydrothymidine is a highly valuable and versatile precursor in nucleoside chemistry. Its strained oxetane ring provides a reliable platform for the stereospecific introduction of diverse functionalities at the C3' position via S(_N)2 ring-opening reactions. The well-established protocols for its synthesis and subsequent modification, especially in the production of the anti-HIV drug Zidovudine, underscore its critical role in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for scientists engaged in the synthesis and exploration of novel nucleoside analogues for therapeutic applications.

References

- 1. ovid.com [ovid.com]

- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step conversion of thymidine into 2,3′-anhydro derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. EP0550714B1 - Processes for production of zidovudine - Google Patents [patents.google.com]

- 5. ovid.com [ovid.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 2,3′-Anhydrothymidine | 15981-92-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 5'-DMTr-2,2'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine, a key protected nucleoside analog. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds, the known physicochemical properties of its constituent parts—the 2,2'-anhydrothymidine core and the 5'-DMTr protecting group—and established scientific principles.

Introduction to 5'-DMTr-2,2'-anhydrothymidine

This compound is a synthetically modified nucleoside. The 2,2'-anhydro linkage creates a rigid bicyclic structure, which can confer unique conformational properties and resistance to enzymatic degradation. The 5'-dimethoxytrityl (DMTr) group is a bulky, lipophilic protecting group commonly used in oligonucleotide synthesis to temporarily block the 5'-hydroxyl function. The solubility and stability of this compound are critical parameters for its storage, handling, and application in synthetic chemistry and drug discovery.

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar anhydrothymidine core and the nonpolar, bulky DMTr group. The presence of the DMTr group significantly enhances its solubility in organic solvents compared to its unprotected counterpart, while markedly reducing its aqueous solubility.

Inferred Solubility Data

The following table summarizes the inferred solubility of this compound in a range of common laboratory solvents, based on the known solubility of other DMTr-protected nucleosides and the general principles of organic chemistry.

| Solvent | Polarity Index | Predicted Solubility | Rationale and Remarks |

| Non-Polar Organic Solvents | |||

| Dichloromethane (DCM) | 3.1 | High | The non-polar nature of DCM effectively solvates the large, hydrophobic DMTr group. |

| Chloroform (B151607) | 4.1 | High | Similar to DCM, chloroform is an excellent solvent for DMTr-protected compounds. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a good solvent for a wide range of organic molecules, including protected nucleosides. |

| Ethyl Acetate | 4.4 | Moderate to High | Offers a good balance of polarity to dissolve both the protected nucleoside. |

| Polar Aprotic Organic Solvents | |||

| Acetonitrile (B52724) (ACN) | 5.8 | Moderate to High | Commonly used in reversed-phase chromatography for DMTr-on purification.[1] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful solvent for many nucleoside analogs.[2][3][4][5] |

| Polar Protic Organic Solvents | |||

| Methanol (B129727) | 5.1 | Moderate | The polarity of methanol allows for some interaction with the nucleoside core. |

| Ethanol | 4.3 | Low to Moderate | Less polar than methanol, resulting in slightly lower solubility. |

| Isopropanol | 3.9 | Low | Increasing alkyl chain length decreases polarity and solubility. |

| Aqueous Solvents | |||

| Water | 10.2 | Very Low | The large, hydrophobic DMTr group renders the molecule virtually insoluble in water. |

| Phosphate-Buffered Saline (PBS) | ~10 | Very Low | Similar to water, high salt concentration does not significantly improve solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for assessing thermodynamic solubility.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Dichloromethane, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of this compound is primarily governed by the lability of the 5'-DMTr group, which is highly sensitive to acidic conditions. The anhydrothymidine core itself is relatively stable but can be susceptible to degradation under harsh conditions.

Stability Under Different Conditions

The following table summarizes the expected stability of this compound under various stress conditions.

| Condition | Expected Stability | Primary Degradation Pathway | Rationale and Remarks |

| Acidic (pH < 7) | Unstable | Detritylation | The ether linkage of the DMTr group is rapidly cleaved under acidic conditions to release the highly stable dimethoxytrityl cation and the unprotected 5'-hydroxyl of the nucleoside.[6][7][8][9] The rate of cleavage is dependent on the acid strength and concentration.[6][7][8][9] |

| Neutral (pH ~7) | Stable | - | The molecule is expected to be stable in neutral aqueous and organic solutions at ambient temperature. |

| Basic (pH > 7) | Stable | - | The DMTr group and the anhydrothymidine core are generally stable under basic conditions. |

| Oxidative | Potentially Unstable | Oxidation of the thymine (B56734) base or the DMTr group | Strong oxidizing agents may lead to degradation. |

| Photolytic | Potentially Unstable | Photodegradation | Extended exposure to high-intensity UV or visible light may cause degradation. |

| Thermal | Stable at ambient temp. | Thermal decomposition | The compound is expected to be stable at typical storage and handling temperatures. Degradation may occur at elevated temperatures. |

Kinetics of Acid-Catalyzed Detritylation

The removal of the DMTr group is a critical step in oligonucleotide synthesis and a primary stability concern for this compound. Studies on the detritylation of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine with dichloroacetic acid (DCA) in various organic solvents have shown that the reaction proceeds via a concerted general acid-catalyzed mechanism.[7] The rate of detritylation is influenced by the acid concentration and the solvent, although the effect of solvent polarity on the rate constant is not substantial.[7] The presence of small amounts of water can decrease the rate of detritylation.[7]

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Aprotic solvent (e.g., acetonitrile or THF)

-

Photostability chamber

-

Oven

-

HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with a stoichiometric amount of NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate under the same conditions as the acid hydrolysis.

-

At each time point, withdraw an aliquot, neutralize it with HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time points for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

At specified time points, remove samples, allow them to cool, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity should be assessed using a DAD or MS detector.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical considerations for its use in research and development. While it is expected to be highly soluble in common non-polar and polar aprotic organic solvents, its aqueous solubility is predicted to be very low. The primary stability concern is its rapid degradation under acidic conditions due to the lability of the 5'-DMTr protecting group. Under neutral, basic, and controlled storage conditions, the molecule is expected to be stable. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the solubility and stability of this and other related nucleoside analogs.

References

- 1. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

2,2'-Anhydrothymidine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrothymidine is a rigid, bicyclic nucleoside analog that has garnered interest as a key synthetic intermediate in the production of therapeutically relevant nucleosides. Its unique stereochemistry, conferred by the anhydro bridge between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety, makes it a valuable precursor for the synthesis of various antiviral and anticancer agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 2,2'-anhydrothymidine and its derivatives. While extensive research has been conducted on its utility as a synthetic building block, this review also collates the available data on its intrinsic biological activities and discusses its potential mechanisms of action based on its structural similarity to other nucleoside analogs.

Chemical Synthesis

The synthesis of 2,2'-anhydrothymidine is a critical step in the production of several modified nucleosides. It is typically synthesized from thymidine (B127349) or related precursors through intramolecular cyclization.

Synthesis from Ribothymidine

A common method for the synthesis of 2,2'-anhydrothymidine involves the cyclization of ribothymidine. This process generally involves heating ribothymidine with a dialkyl or diaryl carbonate in the presence of a bicarbonate. Aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used for this reaction.[1]

Experimental Protocol: Synthesis of 2,2'-Anhydrothymidine from Ribothymidine [1]

-

Dissolve ribothymidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide).

-

Add a dialkyl or diaryl carbonate (e.g., diphenyl carbonate) and a bicarbonate (e.g., sodium bicarbonate).

-

Heat the reaction mixture to facilitate the cyclization reaction, which involves the loss of water.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture and purify the 2,2'-anhydrothymidine product using standard chromatographic techniques.

One-Step Procedure from Thymidine

A more direct, one-step procedure for the conversion of thymidine to 2,3'-anhydrothymidine (B14821) has also been reported, which can be a precursor for 2,2'-anhydrothymidine. This method involves heating thymidine with an excess of diphenyl sulphite in a dimethylacetamide solution, achieving a yield of approximately 65%.[2]

Experimental Protocol: One-Step Synthesis of 2,3'-Anhydrothymidine [2]

-

Dissolve thymidine in dimethylacetamide.

-

Add an excess of diphenyl sulphite to the solution.

-

Heat the reaction mixture.

-

Monitor the formation of 2,3'-anhydrothymidine.

-

Purify the product from the reaction mixture.

The following diagram illustrates a generalized synthetic pathway for 2,2'-anhydrothymidine.

Caption: Generalized synthesis of 2,2'-anhydrothymidine from ribothymidine.

Biological Activities

While primarily utilized as a synthetic intermediate, 2,2'-anhydrothymidine and its derivatives have been investigated for their potential antiviral and anticancer activities.

Antiviral Activity

Research into the direct antiviral properties of 2,2'-anhydrothymidine is limited. However, studies on structurally related anhydro pyrimidine nucleosides have demonstrated antiviral potential. For instance, various 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-d-lyxofuranosyl)uracils have shown activity against the Hepatitis B virus (HBV).

| Compound | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Reference |

| 2,3'-anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracil analogs | Duck HBV | 2.5 - 10 | >200 | [3] |

| 2,3'-anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracil analogs | Human HBV | 5 - 10 | >200 | [3] |

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration.

The data suggests that anhydro nucleosides can exhibit antiviral activity with a favorable therapeutic window, as indicated by the high CC50 values.

Anticancer Activity

Mechanism of Action (Hypothesized)

The precise mechanism of action for 2,2'-anhydrothymidine has not been elucidated. However, based on its structure as a nucleoside analog, a plausible mechanism can be hypothesized.

Antiviral Mechanism

Like many nucleoside analogs, 2,2'-anhydrothymidine could potentially exert its antiviral effects through the inhibition of viral replication. This can occur through several mechanisms:

-

Inhibition of Viral Polymerase: The molecule could be intracellularly phosphorylated to its triphosphate form, which would then act as a competitive inhibitor of viral DNA or RNA polymerases.

-

Chain Termination: Incorporation of the phosphorylated anhydrothymidine into the growing viral nucleic acid chain could lead to premature chain termination due to the rigid structure and lack of a free 3'-hydroxyl group, which is necessary for further elongation.

The following diagram illustrates the hypothesized antiviral mechanism of action.

References

- 1. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]

- 2. A novel one-step procedure for the conversion of thymidine into 2,3′-anhydrothymidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

Methodological & Application

Application Note and Protocol for the Synthesis of 5'-DMTr-2,2'-anhydrothymidine phosphoramidite

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5'-DMTr-2,2'-anhydrothymidine phosphoramidite (B1245037) is a crucial building block in the synthesis of modified oligonucleotides. The 2,2'-anhydro linkage confers conformational rigidity to the nucleoside, which can enhance the binding affinity and nuclease resistance of the resulting oligonucleotide. This makes it a valuable component in the development of antisense therapies, siRNAs, and other nucleic acid-based drugs. This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite, including the necessary reagents, reaction conditions, and purification methods.

Overall Synthesis Strategy:

The synthesis of this compound phosphoramidite involves a three-step process:

-

Synthesis of 2,2'-anhydrothymidine: This is typically achieved through the intramolecular cyclization of a suitable thymidine (B127349) precursor.

-

Selective 5'-DMTr Protection: The 5'-hydroxyl group of 2,2'-anhydrothymidine is selectively protected with a dimethoxytrityl (DMTr) group.

-

Phosphitylation: The 3'-hydroxyl group of the DMTr-protected anhydrothymidine is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

Experimental Protocols

Step 1: Synthesis of 2,2'-anhydrothymidine

This protocol is adapted from analogous intramolecular cyclization procedures for nucleosides.

Materials:

-

Thymidine

-

Diphenyl carbonate

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve thymidine in anhydrous DMF.

-

Add diphenyl carbonate and a catalytic amount of sodium bicarbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield 2,2'-anhydrothymidine.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine

This step involves the selective protection of the 5'-hydroxyl group.

Materials:

-

2,2'-anhydrothymidine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous pyridine (B92270)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate the dried 2,2'-anhydrothymidine with anhydrous pyridine twice and dissolve it in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMTr-Cl portion-wise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few milliliters of cold water.

-

Partition the mixture between DCM and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) containing a small percentage of triethylamine (B128534) to afford 5'-O-DMTr-2,2'-anhydrothymidine. An 87% yield has been reported for a similar selective 5'-DMTr protection of anhydrothymidine.[1]

Step 3: Synthesis of this compound phosphoramidite

This final step introduces the reactive phosphoramidite moiety at the 3'-position.

Materials:

-

5'-O-DMTr-2,2'-anhydrothymidine

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

-

Anhydrous ethyl acetate (EtOAc)

-

Anhydrous hexane

-

Triethylamine (NEt₃)

-

Silica gel for column chromatography

Procedure:

-

Dry the 5'-O-DMTr-2,2'-anhydrothymidine by co-evaporation with anhydrous acetonitrile (B52724) and then place it under high vacuum for several hours.

-

Dissolve the dried starting material in anhydrous DCM under an argon atmosphere.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.

-

Stir the reaction for a few hours, monitoring its progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a hexane/ethyl acetate gradient containing triethylamine to yield the final product as a white foam. A yield of 90% has been achieved in analogous phosphitylation reactions.[1]

Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | 2,2'-anhydrothymidine | Thymidine | Diphenyl carbonate, NaHCO₃ | Variable |

| 2 | 5'-O-DMTr-2,2'-anhydrothymidine | 2,2'-anhydrothymidine | DMTr-Cl, Pyridine | ~87%[1] |

| 3 | This compound phosphoramidite | 5'-O-DMTr-2,2'-anhydrothymidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | ~90%[1] |

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for this compound phosphoramidite.

References

Application Notes and Protocols: Solid-Phase Oligonucleotide Synthesis Incorporating Arabinothymidine via a 2,2'-Anhydrothymidine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinonucleic acids (ANAs) are a class of synthetic nucleic acid analogs that have garnered significant interest in the fields of molecular biology and drug development. A key structural feature of ANA is the arabinose sugar moiety, which is the 2'-epimer of the natural ribose sugar. This modification confers unique structural and functional properties to oligonucleotides, including altered hybridization characteristics and, notably, the ability of ANA/RNA duplexes to elicit RNase H activity. This property makes ANA-modified oligonucleotides promising candidates for antisense therapeutics.

The synthesis of oligonucleotides containing arabinonucleosides, such as arabinothymidine (araT), is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. A crucial precursor for the generation of the necessary arabinothymidine phosphoramidite building block is 2,2'-anhydrothymidine. This application note provides detailed protocols for the synthesis of arabinothymidine phosphoramidite from 2,2'-anhydrothymidine and its subsequent incorporation into oligonucleotides using automated solid-phase synthesis.

Applications

Oligonucleotides incorporating arabinothymidine are valuable tools for a range of research and therapeutic applications, including:

-

Antisense Oligonucleotides: The ability of ANA/RNA hybrids to be recognized and cleaved by RNase H makes them potent tools for gene silencing applications.

-

Structural Biology: The introduction of arabinonucleosides can alter the conformational properties of nucleic acid duplexes, providing insights into structure-function relationships.

-

Diagnostics: Modified oligonucleotides can be used as probes with altered binding affinities and specificities for diagnostic assays.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite from 2,2'-Anhydrothymidine

This protocol describes the multi-step synthesis of the arabinothymidine phosphoramidite required for solid-phase oligonucleotide synthesis, starting from 2,2'-anhydrothymidine.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine

-

To a solution of 2,2'-anhydrothymidine in dry pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a dropwise manner while stirring at room temperature.

-

Allow the reaction to proceed for 12-16 hours at room temperature.

-

Quench the reaction by the addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine.

Step 2: Conversion to 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine

-

Dissolve the 5'-O-DMTr-2,2'-anhydrothymidine in a solution of sodium benzoate (B1203000) in dimethylformamide (DMF).

-

Heat the reaction mixture at 100-110 °C for 4-6 hours.

-

Cool the reaction to room temperature and add a solution of sodium methoxide (B1231860) in methanol.

-

Stir the mixture for 1-2 hours at room temperature.

-

Neutralize the reaction with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the resulting 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine by silica gel chromatography.

Step 3: Phosphitylation to Yield the Final Phosphoramidite

-

Dissolve the 5'-O-DMTr-arabinothymidine in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with methanol.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the final 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

-

Characterize the final product by ³¹P NMR and mass spectrometry.[1][2][3]

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing Arabinothymidine

This protocol outlines the automated solid-phase synthesis of an oligonucleotide incorporating the arabinothymidine phosphoramidite.

1. Materials and Reagents:

- Arabinothymidine phosphoramidite (synthesized as per Protocol 1)

- Standard DNA/RNA phosphoramidites (A, C, G, T/U)

- Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

- Anhydrous acetonitrile

- Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

- Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

- Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

- Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

- Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

2. Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite chemistry cycle for each nucleotide addition. The cycle for incorporating arabinothymidine is as follows:

-

Step A: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.

-

Step B: Coupling: The arabinothymidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 180-300 seconds) may be required for modified phosphoramidites to ensure high coupling efficiency.

-

Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

3. Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours or with AMA (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine) at 65°C for 10-15 minutes.[4][5]

-

The supernatant containing the deprotected oligonucleotide is collected.

4. Purification and Analysis:

-

The crude oligonucleotide solution is dried.

-

The oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Data Presentation

| Parameter | Value/Range | Reference |

| Phosphoramidite Synthesis Yields | ||

| 5'-O-DMTr-2,2'-anhydrothymidine | ~85-95% | General synthetic knowledge |

| 5'-O-DMTr-arabinothymidine | ~70-85% | General synthetic knowledge |

| Final Phosphoramidite | ~60-75% | General synthetic knowledge |

| Solid-Phase Synthesis | ||

| Coupling Efficiency per cycle | >98% | General literature on solid-phase synthesis |

| Overall Yield of crude 20-mer oligo | ~50-60% | [6] |

| Purity after HPLC purification | >95% | General analytical practice |

Visualizations

Caption: Synthesis of arabinothymidine phosphoramidite.

Caption: Solid-phase oligonucleotide synthesis workflow.

References

- 1. usp.org [usp.org]

- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Synthesis of a 2′-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Phosphoramidite Coupling Protocol for 5'-DMTr-2,2'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the incorporation of 5'-DMTr-2,2'-anhydrothymidine into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. 2,2'-Anhydrothymidine is a conformationally constrained nucleoside analog that can introduce unique structural properties into oligonucleotides, making it a valuable tool for various research and therapeutic applications. The rigid structure conferred by the anhydro linkage can enhance nuclease resistance and modulate hybridization properties. This document outlines the synthesis of the phosphoramidite, the automated coupling protocol, and the final deprotection and cleavage steps.

The synthesis of the this compound-3'-phosphoramidite is a prerequisite for its incorporation into oligonucleotides. The synthesis typically starts from ribothymidine, which undergoes intramolecular cyclization to form 2,2'-anhydrothymidine. The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group.[1] The final phosphoramidite is prepared by reacting the 3'-hydroxyl group with a phosphitylating agent.

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. This cycle consists of four main steps: detritylation, coupling, capping, and oxidation. Studies have shown that the incorporation of a related 2'-Se-thymidine phosphoramidite, which uses this compound as an intermediate, can be achieved with over 99% coupling efficiency under standard conditions.[1] However, it is important to note that other structurally complex modified nucleosides have been reported to have lower coupling yields, potentially due to steric hindrance.[2] Therefore, optimization of the coupling time may be necessary to achieve optimal incorporation efficiency.

Experimental Protocols

Synthesis of this compound-3'-phosphoramidite

A detailed protocol for the synthesis of the phosphoramidite is beyond the scope of this application note but can be adapted from literature procedures for similar modified nucleosides.[1] The general workflow involves:

-

Intramolecular Cyclization: Conversion of a suitable ribothymidine precursor to 2,2'-anhydrothymidine.

-

5'-DMTr Protection: Selective protection of the 5'-hydroxyl group with dimethoxytrityl chloride.

-

Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite.

Automated Oligonucleotide Synthesis

The following protocol is based on a standard 1 µmol synthesis scale on an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMTr protecting group from the growing oligonucleotide chain. The column is then washed extensively with anhydrous acetonitrile (B52724).

2. Coupling:

-

Reagents:

-

This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling time may need to be extended compared to standard nucleosides to ensure high efficiency. A coupling time of 2-5 minutes is recommended as a starting point.

3. Capping:

-

Reagents:

-

Cap A: Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran (THF).

-

Cap B: 16% 1-Methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

-

Procedure:

-

The solid support is transferred to a sealed vial.

-

Concentrated ammonium hydroxide is added to the vial.

-

The vial is heated at 55°C overnight.[1] This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

Purification

The crude oligonucleotide can be purified by standard methods such as reverse-phase HPLC (for DMT-on or DMT-off purification) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Reagent Concentrations and Recommended Times for Oligonucleotide Synthesis Cycle

| Step | Reagent | Concentration | Recommended Time |

| Deblocking | Trichloroacetic Acid in DCM | 3% (v/v) | 60-120 seconds |

| Coupling | This compound Phosphoramidite | 0.1 M | 2-5 minutes |

| Activator (1H-Tetrazole) | 0.45 M | 2-5 minutes | |

| Capping | Cap A / Cap B | Standard | 30-60 seconds |

| Oxidation | Iodine Solution | 0.02 M | 30-60 seconds |

Table 2: Expected Coupling Efficiency

| Phosphoramidite | Expected Coupling Efficiency | Reference |

| This compound | >99% (under optimized conditions) | [1] |

| Sterically hindered analogs | 80-84% | [2] |

Visualization

Caption: Automated phosphoramidite coupling cycle for oligonucleotide synthesis.

Caption: Key factors influencing the success of phosphoramidite coupling.

References

- 1. Synthesis of a 2′-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides for Crystal Structure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid characteristics of oligonucleotides consisting of isonucleoside 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol with different linkage modes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 2,2'-Anhydrothymidine into DNA and RNA Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2,2'-anhydrothymidine, a conformationally restricted thymidine (B127349) analogue, into synthetic DNA and RNA probes. This modification offers unique structural constraints that can enhance the nuclease resistance and hybridization properties of oligonucleotides, making it a valuable tool for various research, diagnostic, and therapeutic applications.

Introduction to 2,2'-Anhydrothymidine

2,2'-Anhydrothymidine is a modified nucleoside in which the furanose ring is locked into a C3'-endo (North-type) conformation due to the formation of a covalent bond between the C2' and C2 positions. This rigid structure pre-organizes the sugar phosphate (B84403) backbone for A-form helices, which can lead to increased thermal stability of DNA:RNA and RNA:RNA duplexes. Furthermore, the modification can confer enhanced resistance to nuclease degradation, a critical property for in vivo applications.

Applications

Oligonucleotide probes incorporating 2,2'-anhydrothymidine can be utilized in a variety of applications, including:

-

Antisense Therapy: The enhanced stability and binding affinity of modified oligonucleotides can lead to improved efficacy and longevity of antisense drugs[1].

-

Diagnostics: Probes with increased stability and specificity can improve the reliability of hybridization-based diagnostic assays[2][3].

-

Structural Biology: The constrained conformation of 2,2'-anhydrothymidine can be used to study the structural and functional aspects of nucleic acids.

-

RNA Interference (RNAi): Modified siRNAs can exhibit improved stability and activity.

Data Presentation

The following tables summarize key quantitative data related to the properties of oligonucleotides modified with constrained nucleoside analogues. While specific data for 2,2'-anhydrothymidine is limited in the literature, data for structurally similar modifications are included for comparative purposes.

Table 1: Thermal Stability (Tm) of Modified Oligonucleotide Duplexes

| Duplex Type | Sequence (Modification in Parentheses) | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) | Reference |

| DNA:RNA | 5'-GTCGT(T)CGTC-3' : 5'-GACGAC(A)GAC-3' | 55.0 | 58.0 | +3.0 | Illustrative |

| RNA:RNA | 5'-GUCGU(U)CGUC-3' : 5'-GACGAC(A)GAC-3' | 62.0 | 66.0 | +4.0 | Illustrative |

| DNA:DNA | 5'-ATGG(5TePh-T)GCTC-3' : 3'-TACC(A)CGAG-5' | 39.8 ± 0.3 | 40.3 ± 0.2 | +0.5 | [4] |

Note: The data for the DNA:DNA duplex is for a 5-phenyl-telluride-thymidine derivative, which is synthesized from a 2,2'-anhydrothymidine precursor. Illustrative data is provided for DNA:RNA and RNA:RNA duplexes to demonstrate the expected trend of increased thermal stability.

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Modification | Nuclease | Half-life (t1/2) Unmodified | Half-life (t1/2) Modified | Fold Increase | Reference |

| Single-stranded DNA | 2'-O-Methyl | 3'-Exonuclease | 1 | >24 hours | >24 | |

| Single-stranded RNA | 2'-O-Methyl-4'-thio | Human Plasma | 1.5 min | 1631 min | ~1100 | |

| Single-stranded DNA | 2,2'-anhydrothymidine | 3'-Exonuclease | 1 | - | - | Data not available |

Note: Specific nuclease resistance data for 2,2'-anhydrothymidine was not available in the searched literature. Data for other 2'-modified oligonucleotides known to enhance nuclease resistance are presented for context.

Table 3: Coupling Efficiency of Modified Phosphoramidites

| Phosphoramidite (B1245037) | Coupling Time | Coupling Efficiency (%) | Reference |

| Canonical DNA/RNA | Standard | >98 | [5] |

| Sterically Hindered Analogues | Extended | >98 | [5] |

| 2,2'-Anhydrothymidine | Extended | - | Data not available |

Note: While specific coupling efficiency for 2,2'-anhydrothymidine phosphoramidite is not available, it is expected to be high (>98%) with an extended coupling time due to its steric bulk, similar to other modified phosphoramidites.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2,2'-anhydrothymidine phosphoramidite and its incorporation into oligonucleotides.

Protocol 1: Synthesis of 5'-O-DMT-2,2'-anhydrothymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

This protocol describes a plausible synthetic route to the desired phosphoramidite, based on standard methodologies in nucleoside chemistry.

Workflow Diagram:

Caption: Synthetic workflow for 2,2'-anhydrothymidine phosphoramidite.

Materials:

-

Thymidine

-

Diphenyl carbonate

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 2,2'-Anhydrothymidine:

-

Suspend thymidine in anhydrous DMF.

-

Add diphenyl carbonate and sodium bicarbonate.

-

Heat the reaction mixture at 150°C for 30 minutes.

-

Cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 2,2'-anhydrothymidine.

-

-

5'-O-DMT Protection:

-

Dissolve 2,2'-anhydrothymidine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain 5'-O-DMT-2,2'-anhydrothymidine.

-

-

3'-Phosphitylation:

-

Dissolve 5'-O-DMT-2,2'-anhydrothymidine in anhydrous DCM.

-

Add DIPEA and cool the mixture to 0°C.